Product packaging for Bismuth zirconium oxide (Bi4Zr3O12)(Cat. No.:CAS No. 37306-42-6)

Bismuth zirconium oxide (Bi4Zr3O12)

Cat. No.: B1594688
CAS No.: 37306-42-6
M. Wt: 316.2 g/mol
InChI Key: ASXUVYZGDDSDST-UHFFFAOYSA-N
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Description

Contextualization of Bismuth Zirconium Oxide within Advanced Inorganic Materials Science

Bismuth zirconium oxide (Bi4Zr3O12) is a significant member of the bismuth-based oxide family, a class of materials renowned for their diverse and tunable properties. doi.org These materials are integral to various technological applications due to their often unique optical, electrical, and structural characteristics. doi.orgamecj.com Bi4Zr3O12, in particular, garners attention for its potential as an environmentally friendly inorganic pigment and its interesting physicochemical properties. sci-hub.st

The study of Bi4Zr3O12 falls under the broader umbrella of advanced inorganic materials science, which focuses on the synthesis, characterization, and application of inorganic compounds with novel functionalities. This field is critical for developing next-generation technologies in areas such as electronics, energy, and environmental remediation. Bismuth-based oxides, including Bi4Zr3O12, are attractive because they offer a platform for designing materials with specific properties by tuning their composition and structure. doi.org The incorporation of zirconium into the bismuth oxide lattice, for instance, can lead to enhanced stability and modified electronic properties.

Historical Trajectories and Evolution of Research on Bi4Zr3O12 and Related Bismuth-Zirconium Systems

Research into the bismuth-zirconium alloy system dates back to at least the mid-20th century, with early studies focusing on the fundamental phase relationships and properties of these combinations. The exploration of the Bi2O3–ZrO2 system has been a subject of interest due to the potential for creating materials with unique electrical properties. sci-hub.st Early investigations into the phase diagram of the Bi2O3–ZrO2 system indicated a limited solubility of ZrO2 in the various crystalline forms of Bi2O3. doi.org

The synthesis and characterization of the specific compound Bi4Zr3O12 are a more recent development, driven by the search for novel functional materials. A significant milestone in the study of Bi4Zr3O12 was its identification as a potential environmentally friendly inorganic yellow pigment. sci-hub.st This research, often employing conventional solid-state reaction methods, involves the calcination of precursor materials like bismuth oxide (Bi2O3) and zirconium dioxide (ZrO2) at high temperatures. sci-hub.st Studies have systematically investigated the influence of synthesis parameters, such as calcination temperature and time, on the resulting crystal structure, particle morphology, and optical properties of Bi4Zr3O12. sci-hub.st

Identification of Key Research Paradigms and Unaddressed Challenges in Bi4Zr3O12 Science

Current research on Bi4Zr3O12 is primarily centered around its application as a pigment, focusing on optimizing its color properties and ensuring its environmental compatibility. sci-hub.st A key paradigm is the use of solid-state synthesis to produce the material, which is a well-established and scalable method. sci-hub.st Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-vis diffuse reflectance spectroscopy are routinely employed to understand the structure-property relationships in Bi4Zr3O12. doi.orgsci-hub.st

Despite the progress, several challenges and unanswered questions remain in the science of Bi4Zr3O12:

Phase Purity: Achieving a single-phase Bi4Zr3O12 material can be challenging, with impurities such as monoclinic ZrO2 often being present, which can affect the material's properties. sci-hub.st

Comprehensive Property Evaluation: While the optical properties for pigment applications have been a primary focus, a thorough investigation into other potential functional properties, such as its electrical and catalytic characteristics, is still needed.

Advanced Synthesis Routes: Exploration of alternative synthesis methods beyond conventional solid-state reactions, such as sol-gel or hydrothermal techniques, could offer better control over particle size, morphology, and purity, potentially unlocking new applications. researchgate.net

Theoretical Understanding: A deeper theoretical understanding of the electronic band structure and its relation to the observed optical properties would be beneficial for the rational design of Bi4Zr3O12-based materials with tailored functionalities.

Detailed Research Findings

Recent research has provided valuable insights into the synthesis and properties of Bi4Zr3O12. The conventional solid-state reaction method, utilizing stoichiometric amounts of Bi2O3 and ZrO2, has been a common approach for its synthesis. sci-hub.st

Structural and Morphological Properties

X-ray diffraction studies have been instrumental in identifying the crystal structure of the synthesized materials. These studies have shown that Bi4Zr3O12 typically crystallizes in a tetragonal structure. sci-hub.st However, the formation of a pure phase is sensitive to the synthesis conditions, and the presence of a monoclinic ZrO2 impurity phase has been reported, particularly at lower calcination temperatures. sci-hub.st The nanocrystalline nature of the synthesized pigments has been confirmed by the broadening of XRD peaks. doi.org

Scanning electron microscopy has been used to observe the morphology of Bi4Zr3O12 particles. The images reveal the size and shape of the particles, which are influenced by the calcination temperature and duration. sci-hub.st

Optical and Physicochemical Properties

The optical properties of Bi4Zr3O12 are central to its application as a yellow pigment. UV-vis diffuse reflectance spectroscopy has shown that Bi4Zr3O12 selectively absorbs visible and ultraviolet light at wavelengths shorter than approximately 450 nm, which results in its yellow color. sci-hub.st The band gap energy of Bi4Zr3O12 has been reported to be around 2.37 eV. sci-hub.st

The chromatic properties, including the yellowness value (b*), have been found to be comparable to or even exceeding those of some commercial yellow pigments. sci-hub.st For instance, a vivid reddish-yellow color was achieved for samples synthesized at 800°C. sci-hub.st

X-ray photoelectron spectroscopy (XPS) has been employed to confirm the elemental composition and chemical states of bismuth, zirconium, and oxygen in the synthesized pigments. doi.org

Data Tables

Table 1: Synthesis Conditions and Chromatic Parameters of Bi4Zr3O12

Calcination Temperature (°C)Calcination Time (h)a* valueb* value
750610.966.5
780611.467.9
800612.068.8
8001211.768.3

Source: Adapted from research on the synthesis and characterization of Bi4Zr3O12 as an environment-friendly inorganic yellow pigment. sci-hub.st

Table 2: Key Physicochemical Properties of Bi4Zr3O12

PropertyValue/Description
Crystal StructureTetragonal sci-hub.st
Band Gap Energy~2.37 eV sci-hub.st
AppearanceYellow to reddish-yellow powder sci-hub.st
Synthesis MethodConventional solid-state reaction sci-hub.st

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiOZr+5 B1594688 Bismuth zirconium oxide (Bi4Zr3O12) CAS No. 37306-42-6

Properties

CAS No.

37306-42-6

Molecular Formula

BiOZr+5

Molecular Weight

316.2 g/mol

IUPAC Name

bismuth;oxygen(2-);zirconium(4+)

InChI

InChI=1S/Bi.O.Zr/q+3;-2;+4

InChI Key

ASXUVYZGDDSDST-UHFFFAOYSA-N

SMILES

[O-2].[Zr+4].[Bi+3]

Canonical SMILES

[O-2].[Zr+4].[Bi+3]

Other CAS No.

37306-42-6

Origin of Product

United States

Synthesis Methodologies and Advanced Fabrication Techniques for Bi4zr3o12

Solid-State Reaction Routes for Bi4Zr3O12 Synthesis

The conventional solid-state reaction method is a common and cost-effective approach for synthesizing Bi4Zr3O12. sci-hub.st This technique involves the high-temperature calcination of stoichiometric mixtures of precursor materials, typically bismuth oxide (Bi2O3) and zirconium oxide (ZrO2). sci-hub.st

The quality of the final Bi4Zr3O12 product is highly dependent on several key parameters during the solid-state synthesis process. These include calcination temperature and duration. For instance, studies have shown that calcining the mixture of Bi2O3 and ZrO2 at temperatures around 800°C for 6 to 12 hours is effective in producing the desired Bi4Zr3O12 phase. sci-hub.st The resulting material often exhibits a yellow color, with the most vivid reddish-yellow hue achieved at a synthesis temperature of 800°C. sci-hub.st The bandgap energy of Bi4Zr3O12 synthesized via this method has been reported to be approximately 2.37 eV. sci-hub.st

ParameterValueOutcomeReference
Starting MaterialsBi2O3 and ZrO2Stoichiometric mixture sci-hub.st
Calcination Temperature750°C, 780°C, 800°CFormation of Bi4Zr3O12 sci-hub.st
Calcination Time6 hours, 12 hoursAffects crystallinity and color sci-hub.st
Resulting ColorYellow, reddish-yellowDependent on synthesis temperature sci-hub.st
Bandgap Energy2.37 eV--- sci-hub.st

Mechanochemical activation, often achieved through high-energy ball milling, can be employed as a preliminary step in solid-state synthesis. researchgate.netresearchgate.net This process involves subjecting the solid reactants to mechanical force, which can lead to faster and more efficient chemical transformations, sometimes even at lower temperatures than conventional methods. researchgate.netnih.gov By creating defects and increasing the surface area of the reactants, mechanochemical activation can enhance the reaction kinetics during subsequent calcination. researchgate.net This technique is particularly useful for producing nanocrystalline materials. researchgate.net While direct research on mechanochemical activation for Bi4Zr3O12 is not extensively detailed in the provided results, the principles have been successfully applied to similar rare-earth zirconates, suggesting its potential for synthesizing nanocrystalline Yb4Zr3O12. researchgate.net

Solution-Based Synthesis Approaches

Solution-based methods offer alternatives to solid-state reactions, often providing better control over particle size and morphology at lower synthesis temperatures.

The sol-gel auto-combustion method is a versatile technique for synthesizing nanocrystalline powders. nih.govgrafiati.com This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel. The gel, containing metal precursors and a fuel (like citric acid), is then ignited. grafiati.com The self-sustaining combustion reaction rapidly produces the desired oxide product, often in a highly porous and nanocrystalline form. researchgate.net This method has been successfully used to synthesize various complex oxides, and its application to Bi4Zr3O12 would likely involve the use of bismuth and zirconium nitrates as metal precursors. The rapid, exothermic nature of the combustion process can lead to the formation of fine, high-purity powders. grafiati.com

Hydrothermal synthesis is a method where crystallization of substances from high-temperature aqueous solutions occurs at high vapor pressures. nih.gov This technique is known for producing well-defined crystalline materials with controlled morphology. nih.gov It offers advantages such as being eco-friendly and energy-efficient. nih.gov

Co-precipitation is another solution-based technique where a precipitate containing multiple cations is formed by adding a precipitating agent to a solution of the corresponding salts. researchgate.net The resulting precursor is then typically calcined to form the final oxide product. This method allows for excellent compositional control and can produce homogenous materials. ornl.gov Both hydrothermal and co-precipitation methods are viable for synthesizing complex oxides. For instance, studies on materials like BiVO4 have shown that the hydrothermal method can yield a pure monoclinic phase with high crystallinity, while co-precipitation can result in a combination of phases that may enhance certain properties. researchgate.net These techniques could be adapted for the synthesis of Bi4Zr3O12, offering control over particle size and phase composition.

MethodDescriptionAdvantagesPotential Application for Bi4Zr3O12
Hydrothermal Crystallization from high-temperature aqueous solutions under high pressure. nih.govProduces well-defined crystals, eco-friendly, energy-efficient. nih.govSynthesis of crystalline Bi4Zr3O12 with controlled morphology.
Co-precipitation Precipitation of multiple cations from a solution. researchgate.netExcellent compositional control, homogenous products. ornl.govProduction of Bi4Zr3O12 precursors for subsequent calcination.

Advanced Thin Film Deposition for Epitaxial Bi4Zr3O12

For applications in electronics and optics, the fabrication of high-quality thin films of Bi4Zr3O12 is crucial. Epitaxial growth, where the crystalline structure of the thin film is aligned with that of the substrate, is often desired.

Various advanced deposition techniques can be employed to achieve epitaxial thin films. These include physical vapor deposition methods like sputtering and pulsed laser deposition (PLD) , as well as chemical solution methods like polymer-assisted deposition (PAD) . wisc.edursc.org

Sputtering involves bombarding a target material with energetic ions, causing atoms to be ejected and deposited onto a substrate. wisc.edu Magnetron sputtering is an enhancement that increases deposition rates. wisc.edu PLD uses a high-power laser to ablate a target, creating a plasma plume that deposits onto a substrate. researchgate.net Both techniques are performed in high-vacuum environments and allow for precise control over film thickness and stoichiometry. rsc.org

Chemical solution deposition methods like PAD offer a more affordable alternative to high-vacuum techniques and are suitable for large-area deposition. rsc.org In PAD, a polymer is used to control the viscosity and decomposition of the precursor solution, leading to the formation of smooth, high-quality films. rsc.org The choice of substrate is critical for achieving epitaxial growth, as the lattice matching between the film and the substrate dictates the crystalline orientation. researchgate.net While specific reports on the epitaxial growth of Bi4Zr3O12 are limited, techniques used for other complex oxides like HfO2-ZrO2 and Bi2Ru2O7 on substrates such as yttria-stabilized zirconia (YSZ) demonstrate the feasibility of these methods for producing epitaxial Bi4Zr3O12 thin films. researcher.life

Mist Chemical Vapor Deposition (CVD) for Bi₄Zr₃O₁₂ Thin Films

Mist Chemical Vapor Deposition (Mist-CVD) is an atmospheric pressure, non-vacuum thin film deposition technique that offers several advantages, including simplicity, cost-effectiveness, and environmental friendliness. nii.ac.jp This method involves the generation of a fine mist from a precursor solution, which is then transported by a carrier gas to a heated substrate where the chemical reactions and film deposition occur.

In the context of Bi₄Zr₃O₁₂, a precursor solution would typically contain soluble salts or organometallic compounds of bismuth and zirconium dissolved in a suitable solvent. This solution is atomized into micro-droplets, which are then carried to the substrate. The substrate is heated to a temperature that facilitates the decomposition of the precursors and the formation of the Bi₄Zr₃O₁₂ thin film.

Key Process Parameters and Their Influence:

The properties of the resulting Bi₄Zr₃O₁₂ thin films are highly dependent on several key parameters in the Mist-CVD process.

ParameterInfluence on Thin Film Properties
Substrate Temperature Affects the crystallinity, grain size, and surface morphology of the film.
Precursor Concentration Influences the deposition rate and stoichiometry of the final film.
Carrier Gas Flow Rate Impacts the transport of the mist and the uniformity of the deposited film.
Solvent Composition Can affect the droplet size and the decomposition chemistry at the substrate surface.

Research into related metal oxide thin films using Mist-CVD has shown that careful control of these parameters is crucial for achieving desired film characteristics, such as a high breakdown field and low interface trap density, which are important for electronic applications. nii.ac.jp While specific research on Mist-CVD for Bi₄Zr₃O₁₂ is emerging, the principles established for other complex oxides provide a solid foundation for its fabrication.

Nanostructure Engineering in Bi₄Zr₃O₁₂ Synthesis

The engineering of nanomaterials involves the deliberate manipulation of their size, shape, and structure to tailor their properties. For Bi₄Zr₃O₁₂, controlling the nanostructure is critical for optimizing its performance in various applications.

Control of Particle Morphology and Size Distribution

Achieving a uniform particle morphology and a narrow size distribution is a primary goal in the synthesis of Bi₄Zr₃O₁₂ nanopowders. This control is essential because properties such as catalytic activity, sinterability, and optical response are highly dependent on the particle characteristics.

Various wet-chemical synthesis routes, such as hydrothermal and sol-gel methods, are commonly employed to achieve this control. These methods offer advantages like low synthesis temperatures, high product purity, and the ability to produce highly homogeneous crystalline products. researchgate.net

Research Findings on Nanostructure Control:

Studies on related zirconium oxide nanostructures have demonstrated the feasibility of controlling particle morphology by adjusting synthesis conditions. For instance, in the hydrothermal synthesis of zirconium oxide, different morphologies such as nanobars and hexagonal-shaped nanodiscs have been achieved by varying reaction parameters. researchgate.net These findings highlight the potential for similar morphological control in the more complex Bi₄Zr₃O₁₂ system.

Synthesis ParameterEffect on Nanoparticle Characteristics
Precursor Type and Concentration Influences nucleation and growth rates, thereby affecting final particle size.
pH of the Solution Affects the hydrolysis and condensation reactions, impacting particle morphology.
Reaction Temperature and Time Controls the kinetics of crystal growth and can be used to tailor particle size.
Surfactants/Capping Agents Can be used to direct crystal growth in specific directions, leading to anisotropic particle shapes.

By carefully manipulating these parameters, researchers can synthesize Bi₄Zr₃O₁₂ nanoparticles with desired attributes, paving the way for their integration into advanced materials and devices. The ability to produce monodispersed nanoparticles with uniform composition and high crystallinity is a key step towards unlocking the full potential of this complex oxide. researchgate.net

Crystallographic and Microstructural Characterization of Bi4zr3o12

Phase Identification and Structural Elucidation

The precise determination of the crystal structure of Bi4Zr3O12 is fundamental to understanding its material properties. Techniques such as X-ray diffraction (XRD) with Rietveld refinement and electron diffraction are crucial for this purpose.

X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Symmetry (e.g., Fluorite-Type FCC, Tetragonal)

X-ray diffraction is a primary technique for identifying the crystalline phases and determining the crystal structure of materials. For Bi4Zr3O12, XRD patterns are analyzed using Rietveld refinement to obtain detailed structural information, including lattice parameters and crystal symmetry.

Detailed Rietveld profile refinement of the X-ray diffractogram has been instrumental in revealing the crystal structure of Bi4Zr3O12. doi.org Studies have shown that the mechanochemical reaction for synthesizing Bi4Zr3O12 can lead to the formation of a nanocrystalline phase that resembles a high-temperature polymorph of bismuth oxide (δ-Bi2O3). researchgate.net Subsequent isothermal sintering can result in a mixture of ZrO2-stabilized β-Bi2O3 and monoclinic ZrO2 phases. researchgate.net In some preparations, a single-phase tetragonal symmetry has been identified. researchgate.net

Parameter Value
Crystal SystemTetragonal
Space GroupI41/amd

This table summarizes the crystallographic data for a single-phase Bi4Zr3O12 sample as determined by XRD and Rietveld refinement. researchgate.net

Electron Diffraction Analysis (SAED) for Crystalline Structure

Selected Area Electron Diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) that provides crystallographic information about a specific area of a sample. wikipedia.org SAED patterns can confirm the crystalline nature of a material and help determine its crystal structure.

For Bi4Zr3O12, SAED analysis has been used to confirm the crystalline nature of the synthesized powders. The diffraction patterns obtained from Bi4Zr3O12 nanocrystals are consistent with the crystal structure determined by XRD, further substantiating the phase identification. doi.org The patterns can show discrete spots arranged in a regular pattern, which is characteristic of single-crystalline or polycrystalline materials with large grain sizes. youtube.comresearchgate.netresearchgate.net The analysis of these patterns can provide information about the lattice parameters and the orientation of the crystallites. wikipedia.org

Microstructural Evolution and Morphology Analysis

The microstructure and morphology of Bi4Zr3O12 particles significantly influence their properties and performance. High-resolution microscopy techniques are employed to visualize and analyze these features at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanocrystallite and Fringe Pattern Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful tool for imaging the atomic structure of materials. dtu.dk It allows for the direct visualization of nanocrystallites and the analysis of lattice fringe patterns, providing insights into the crystallinity and defect structures of the material.

HRTEM studies on Bi4Zr3O12 have revealed the random distribution and morphology of its nanocrystallites. doi.org These analyses show well-agglomerated nanocrystallites with average sizes that can be determined using image analysis software. doi.org The clear lattice fringes observed in HRTEM images confirm the high crystallinity of the Bi4Zr3O12 nanoparticles.

Parameter BZO-300 BZO-500
Average Nanocrystallite Size (nm)7.06.0

This table shows the average nanocrystallite size of Bi4Zr3O12 pigments (BZO) synthesized at different temperatures, as measured by HRTEM. doi.org

Scanning Electron Microscopy (SEM) for Particle Aggregation and Morphology

SEM micrographs of Bi4Zr3O12 have shown that the morphology can consist of micro-flower type structures composed of rod-shaped nanocrystals. doi.org These images also reveal the presence of pores and voids, which may result from the release of gases during the synthesis process. doi.org Particle agglomeration is a common feature observed in SEM, which can be attributed to factors such as rapid synthesis in a liquid phase. doi.org

Assessment of Crystallinity and Grain Structure

The crystallinity and grain structure are critical parameters that dictate the physical and chemical properties of Bi4Zr3O12. A combination of the aforementioned techniques provides a comprehensive assessment of these characteristics.

The high crystallinity of Bi4Zr3O12 is confirmed by the sharp peaks in XRD patterns and the clear lattice fringes in HRTEM images. doi.orgresearchgate.net Electron diffraction patterns further corroborate the crystalline nature of the material. doi.org The grain structure, as observed through microscopy techniques, consists of nanocrystallites that are often agglomerated into larger secondary particles. doi.org The size of these primary nanocrystallites and the nature of their aggregation are dependent on the synthesis conditions. Studies on similar bismuth-based compounds, such as bismuth silicate (B1173343) (Bi4Si3O12), have also highlighted the importance of analyzing grain line structures and their ordering. researchgate.net

Electronic Structure and Chemical Bonding Analysis in Bi4zr3o12

Photoelectron Spectroscopy for Elemental Oxidation States and Chemical Environment

Photoelectron spectroscopy is a powerful surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) has been employed to investigate the valence states of the constituent elements in Bismuth Zirconium Oxide. doi.org This technique provides detailed information about the chemical environment by measuring the binding energies of core-level electrons. researchgate.net For Bi4Zr3O12, XPS analysis is crucial for confirming the oxidation states of bismuth, zirconium, and oxygen.

In similar complex oxides, XPS is the most common tool for accurately identifying the oxidation states of metal cations. chemborun.com Studies on zirconium oxides have shown that while the stoichiometric ZrO2 form corresponds to a Zr⁴⁺ state, non-equilibrium oxidation states such as Zr¹⁺, Zr²⁺, and Zr³⁺ can exist at metal-oxide interfaces or during initial oxidation stages. mit.eduosti.gov In well-formed Bi4Zr3O12, the elements are expected to be in their stable oxidation states: Bismuth as Bi³⁺, Zirconium as Zr⁴⁺, and Oxygen as O²⁻. XPS analysis of Bi4Zr3O12 pigments confirms the presence of these elements in their expected valence states, which is essential for the material's stability and properties. doi.org The technique can distinguish between surface and bulk composition by varying the analysis depth, ensuring a comprehensive understanding of the material's chemical integrity. chemrxiv.org

Table 1: Expected Oxidation States in Bi4Zr3O12 This table is interactive. Click on the headers to sort.

Element Symbol Expected Oxidation State
Bismuth Bi +3
Zirconium Zr +4
Oxygen O -2

Theoretical and Experimental Investigations of Electronic Band Structure

The electronic band structure, particularly the band gap, dictates the optical and electronic properties of a material. A combination of theoretical calculations and experimental spectroscopy provides a thorough characterization of Bi4Zr3O12's band structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ntu.edu.tw It is frequently used to predict material properties, including the band gap and the contribution of various atomic orbitals to the electronic bands. epfl.charxiv.org

For Bi4Zr3O12, DFT calculations, in conjunction with experimental data, have been used to characterize its electronic band structure. These studies reveal that the valence band is primarily composed of hybridized Bi 6s and O 2p orbitals. sci-hub.st The conduction band is mainly formed by the Bi 6p orbital. sci-hub.st This specific orbital arrangement is responsible for the material's observed yellow color. sci-hub.st

The band gap energy (Eg) is a critical parameter determined from these investigations. Experimental values for Bi4Zr3O12 vary depending on the synthesis method and crystallinity:

For bulk Bi4Zr3O12 synthesized via a solid-state reaction, the band gap energy was estimated to be 2.37 eV . sci-hub.st

For nanocrystalline Bi4Zr3O12 synthesized via a sol-gel method, direct band gap energies were found to be 2.81 eV and 2.82 eV . doi.org

This difference highlights how particle size and morphology can influence the electronic properties of the material. The enlargement of the hybrid effect between Bi 6s and O 2p orbitals in the valence band leads to a decrease in the band gap energy and results in the material's reddish-yellow color. sci-hub.st

Table 2: Band Gap and Orbital Contributions for Bi4Zr3O12 This table is interactive. You can filter the data by entering values in the search boxes below each header.

Property Method Finding Source
Band Gap (Eg) Experimental (Solid-State) 2.37 eV sci-hub.st
Band Gap (Eg) Experimental (Sol-Gel, nanocrystal) 2.81 - 2.82 eV doi.org
Valence Band Composition Theoretical (DFT) Hybridized Bi 6s and O 2p orbitals sci-hub.st
Conduction Band Composition Theoretical (DFT) Bi 6p orbital sci-hub.st

Valence band photoemission spectroscopy, including techniques like UPS (Ultraviolet Photoelectron Spectroscopy) and XPS, directly probes the density of occupied electronic states in the valence band region. chemrxiv.orgresearchgate.net This experimental approach provides a direct map of the electronic states that are involved in chemical bonding.

For Bi4Zr3O12, valence band spectroscopy measurements would corroborate the theoretical findings from DFT. chemrxiv.org The spectra would be expected to show features corresponding to the density of states of the hybridized Bi 6s and O 2p orbitals. sci-hub.st By correlating the experimental valence band spectra with the theoretically calculated density of states from DFT, a detailed understanding of the orbital constituents and their energy distribution within the valence band is achieved. chemrxiv.orgresearchgate.net This correlation is crucial for validating the theoretical models and for a complete description of the electronic structure that governs the material's properties. researchgate.net

Defect Chemistry and Non Stoichiometry in Bi4zr3o12

Identification and Quantification of Point Defects

Understanding the types and concentrations of point defects is fundamental to controlling the properties of Bi4Zr3O12. Various analytical techniques are employed to identify and quantify these defects, providing insight into the material's structural and electronic landscape.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for detecting and characterizing species with unpaired electrons. bohrium.com In the context of metal oxides like Bi4Zr3O12, it is particularly effective for identifying oxygen vacancies, which can trap electrons and thus become ESR-active centers. researchgate.netrsc.org

When studying materials like zirconium dioxide (ZrO2), titanium dioxide (TiO2), and zinc oxide (ZnO), ESR has been used to investigate the interaction of oxygen with the material's surface during photoirradiation. bohrium.com The technique allows for the simultaneous measurement of ESR spectra from adsorbed oxygen and the residual oxygen pressure, highlighting the role of neutral oxygen on the surface. bohrium.com In bismuth-containing ferroelectrics like Bi2WO6, ESR has been used to detect free radicals generated during piezocatalytic processes, which are influenced by the presence of oxygen vacancies. rsc.org For instance, studies on doped TiO2 nanoparticles have used ESR analysis to infer the presence of F+ defect centers and oxygen vacancies that arise from charge imbalance. researchgate.net Although direct ESR studies on Bi4Zr3O12 are not extensively documented in the provided results, the principles from related oxide systems suggest its utility in detecting and quantifying oxygen vacancies and other paramagnetic defects in this material. bohrium.comresearchgate.netrsc.org

In lithium-substituted high-entropy oxides, for example, the charge compensation mechanism depends on the dopant concentration. researchgate.net At low concentrations, the charge is compensated by the oxidation of cations (e.g., Co²⁺ to Co³⁺), while at higher concentrations, a combination of cation oxidation and the creation of oxygen vacancies is observed. researchgate.net This concept is broadly applicable to mixed metal oxides like Bi4Zr3O12. The presence of two different cations, bismuth and zirconium, allows for various charge compensation scenarios. For instance, the substitution of a higher-valent cation with a lower-valent one, or the loss of oxygen from the lattice, would require a compensatory electronic or structural change. In many lithium-rich cathode materials, it has been found that oxygen ions themselves play a role in compensating for charge storage, a phenomenon known as anion redox. diamond.ac.ukresearchgate.net This adds another layer of complexity and potential to the defect chemistry of oxides.

Influence of Defect Concentrations on Material Performance

The concentration and nature of defects are not merely academic curiosities; they directly dictate the material's performance in various applications, from electronics to photocatalysis.

Oxygen vacancies are one of the most studied defects in metal oxides due to their profound impact on charge transport and luminescence. nsu.runsc.runih.govnih.govnih.govnih.gov They can act as positive charge centers that trap electrons, which can inhibit the recombination of photogenerated electron-hole pairs. nih.govnih.gov This separation of charge carriers is often beneficial for applications like photocatalysis. For example, in zirconium-doped bismuth ferrite (B1171679) (BiFeO3), the introduction of oxygen vacancies was found to create electron traps and active sites, promoting the separation and migration of charge carriers and thereby boosting photocatalytic activity. nih.govresearchgate.net

In terms of optical properties, oxygen vacancies are often linked to specific luminescence bands. In zirconium dioxide (ZrO2), a blue luminescence band at approximately 2.7 eV is associated with oxygen vacancies. nsu.runsc.ru These vacancies can trap both electrons and holes, acting as the centers responsible for this light emission. nsu.runsc.ru The thermal trap energy in ZrO2 has been found to be 1.25 eV, which corresponds to half of the Stokes shift of the blue luminescence. nsc.ruresearchgate.net

Table 1: Luminescence and Defect Properties of Zirconium Oxide

PropertyValue/ObservationAssociated DefectSource(s)
Luminescence Band~2.7 - 2.8 eV (Blue)Oxygen Vacancy nsu.runsc.ru
Absorption/Excitation Band~5.2 eVOxygen Vacancy nsu.runsc.ru
Trap Thermal Activation Energy1.25 eVOxygen Vacancy nsu.runsc.ru

Native defects are point defects that are present in a material even without extrinsic doping. These include vacancies (an atom missing from its lattice site), interstitials (an atom located in a site that is not normally occupied), and antisites (where one type of atom occupies the site of another). aps.org The formation of these defects is thermodynamically driven and their concentration can be influenced by synthesis conditions. aps.orgaps.org

These native defects introduce localized electronic states within the material's band structure. researchgate.net For instance, calculations on cadmium telluride (CdTe) show that under tellurium-rich conditions, the dominant native defects are cadmium vacancies (acceptors) and tellurium antisites (donors). aps.org In zirconium pentatelluride (ZrTe5), scanning tunneling microscopy has identified tellurium vacancies and intercalated zirconium atoms as the most common native defects. aps.org These defects can act as a source of intrinsic doping, significantly affecting the material's resistivity and other transport properties. aps.org Similarly, in Bi4Zr3O12, native defects such as bismuth vacancies, zirconium vacancies, oxygen vacancies, or interstitial atoms would be expected. These defects would create new energy levels, enabling electronic transitions that would otherwise be forbidden in a perfect crystal. This can alter the material's absorption and emission spectra, as well as its electrical conductivity. For example, a red luminescence band at ~2.0 eV in strontium titanate (SrTiO3) has been attributed to transitions involving trapped electron states at an oxygen vacancy. researchgate.net

Table 2: Common Native Defects and Their General Impact

Defect TypeDescriptionGeneral Impact on Electronic StructureSource(s)
Vacancy A missing atom from a lattice site.Creates localized acceptor or donor states. aps.orgaps.org
Interstitial An atom occupying a non-lattice site.Typically acts as a donor. aps.orgaps.org
Antisite An atom occupying the lattice site of a different element.Can be a donor or an acceptor. aps.org

Phase Transformations and Thermal Stability Studies of Bi4zr3o12

High-Temperature Phase Transitions and Polymorphism of Bi4Zr3O12

Bismuth zirconium oxide is known to exist in different crystalline forms, or polymorphs, with transitions between these phases occurring at elevated temperatures. These transformations are fundamental to understanding the material's properties and its suitability for high-temperature applications.

Alpha-Beta and Beta-Gamma Structural Transitions

While detailed crystallographic data for distinct alpha, beta, and gamma phases of Bi4Zr3O12 are not extensively documented in readily available literature, studies on related bismuth-zirconium oxide systems provide insights into potential phase behaviors. For instance, research on Bi-Zr-O solid solutions has indicated a phase transition occurring around 730°C. In analogous systems like bismuth titanate (Bi4Ti3O12), a well-known ferroelectric material, transitions between a high-temperature tetragonal phase and a low-temperature ferroelectric phase have been extensively studied. These transitions can be direct or occur through intermediate states.

General polymorphism in materials can be exemplified by uranium, which displays alpha, beta, and gamma phases with distinct crystal structures and properties at different temperature ranges. The alpha phase is stable up to 663°C, the beta phase from 663°C to 764°C, and the gamma phase from 764°C to its melting point. mypdh.engineer While not directly applicable to Bi4Zr3O12, this illustrates the nature of polymorphic transformations.

Role of Annealing Temperature on Phase Stability

The thermal history of Bi4Zr3O12, particularly the annealing temperature, plays a crucial role in determining its phase stability and microstructure. Studies have shown that the synthesis conditions significantly influence the final phase composition of the material.

For instance, Bi4Zr3O12 synthesized via a solid-state reaction method at temperatures ranging from 750°C to 800°C predominantly forms a tetragonal structure. sci-hub.st However, it is often challenging to achieve a single-phase material at these temperatures, with a small amount of monoclinic zirconium oxide (ZrO2) sometimes present as an impurity. sci-hub.st The melting point of bismuth oxide (Bi2O3) at 824°C imposes a practical limit on the calcination temperature. sci-hub.st

Interestingly, research on nanocrystalline Bi4Zr3O12 has demonstrated that annealing at a lower temperature of 500°C can lead to the formation of a single-phase material with a fluorite-type face-centered cubic (fcc) structure. This highlights the significant impact of both temperature and particle size on the phase stability of the compound.

The following table summarizes the effect of annealing temperature on the phase composition of Bi4Zr3O12 based on available research findings.

Annealing Temperature (°C)Resulting Phase(s)Reference
750 - 800Tetragonal Bi4Zr3O12 with minor monoclinic ZrO2 sci-hub.st
500Single-phase fluorite-type fcc Bi4Zr3O12

Kinetics and Mechanisms of Phase Transformations

The study of the kinetics and mechanisms of phase transformations in Bi4Zr3O12 is essential for controlling its microstructure and properties. While specific kinetic models for the alpha-beta and beta-gamma transitions in Bi4Zr3O12 are not well-established in the literature, general principles from materials science can provide a framework for understanding these processes.

Kinetic models for solid-state phase transformations, such as the alpha to beta transition in zirconium alloys, have been developed to compute the relative amounts of each phase as a function of time and temperature. arxiv.org These models often account for factors like heating and cooling rates. For example, in seeded silicon nitride (Si3N4) ceramics, the α-β phase transformation has been shown to follow a first-order reaction, with the activation energy indicating that the boundary reaction is the rate-limiting step. scispace.com The introduction of seed crystals can significantly accelerate the transformation process. scispace.com

The mechanism of phase transformation in ceramic materials often involves the dissolution of the less stable phase into a liquid or solid solution, followed by the precipitation of the more stable phase. This reconstructive process requires the breaking and reforming of atomic bonds. In the context of Bi4Zr3O12, any phase transformation would likely proceed through a similar mechanism of atomic rearrangement, influenced by factors such as temperature, time, and the presence of any impurities or secondary phases.

Further in-depth experimental investigations, such as in-situ high-temperature X-ray diffraction and differential scanning calorimetry, are needed to elucidate the precise kinetics and mechanisms of the polymorphic transformations in Bi4Zr3O12.

Advanced Spectroscopic and Microscopic Investigations of Bi4zr3o12

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for examining the interatomic bonds and lattice structure of materials. researchgate.net These methods measure the energy of molecular and lattice vibrations, which are unique to the compound's chemical composition and crystal structure.

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. horiba.com For Bi4Zr3O12, FTIR analysis confirms the formation of the phase-pure compound by identifying the characteristic vibrational modes of its constituent metal-oxygen bonds.

In a study of Bi4Zr3O12 (BZO) pigments, FTIR spectra revealed distinct absorption bands corresponding to the specific bonds within the crystal lattice. doi.org The analysis confirmed the presence of an ordered BZO structure through the identification of bands at 576 cm⁻¹, 846 cm⁻¹, and 1064 cm⁻¹. The band at 576 cm⁻¹ is specifically attributed to the stretching vibrations of the Zr–O bond, while the bands at 846 cm⁻¹ and 1064 cm⁻¹ are assigned to the symmetric stretching vibrations of the Bi–O bonds. doi.org The presence and position of these bands serve as a fingerprint for the Bi4Zr3O12 compound.

FTIR Vibrational Bands for Bi4Zr3O12

Wavenumber (cm⁻¹) Bond Assignment Vibrational Mode
576 Zr-O Stretching Vibration
846 Bi-O Symmetric Stretching
1064 Bi-O Symmetric Stretching

Data sourced from a 2023 study on BZO pigments. doi.org

Raman spectroscopy is a light scattering technique that probes lattice vibrations, or phonons, providing insight into the crystal structure and phase composition of a material. aps.org It is particularly sensitive to the crystallographic symmetry of the sample. While specific Raman data for pure Bi4Zr3O12 is not extensively detailed, the technique is widely used for characterizing related zirconium-based oxides.

Raman analysis is crucial for distinguishing between the different crystalline phases of zirconia (ZrO2), such as monoclinic (M) and tetragonal (T). mdpi.comresearchgate.net Each phase exhibits a unique set of Raman-active vibrational modes. For instance, the tetragonal phase of ZrO2 has characteristic Raman bands at approximately 145, 266, 313, 458, and 646 cm⁻¹. mdpi.com In contrast, the monoclinic phase shows distinct bands at different positions, including 177, 188, 328, and 475 cm⁻¹. mdpi.comresearchgate.net

The ability to identify these phases is critical because the properties of zirconia-based materials are highly dependent on their crystal structure. UV Raman spectroscopy has been shown to be particularly surface-sensitive, capable of detecting phase transformations that initiate at the surface of the material before they are observable in the bulk. researchgate.netornl.gov In studies of doped bismuth oxides, Raman spectroscopy is routinely used to confirm the crystal structure and phase purity. rsc.org

Characteristic Raman Modes for Zirconia (ZrO2) Phases

Crystalline Phase Raman Peak Positions (cm⁻¹)
Tetragonal (T) ~145, 266, 313, 458, 646
Monoclinic (M) ~177, 188, 328, 337, 475

Data represents typical values for ZrO2 nanoparticles and is used for phase identification. mdpi.comresearchgate.net

Luminescence Spectroscopy

Luminescence spectroscopy involves the measurement of light emitted from a material after it has absorbed energy. This emission provides information about the electronic structure, including the presence of defect states and trap centers.

Photoluminescence (PL) spectroscopy is a non-destructive technique that analyzes the light emitted from a material following excitation by photons. The resulting emission spectrum reveals information about electronic transitions and the energy levels within the material. The photoluminescent properties of Bi4Zr3O12 have been investigated, indicating its potential for use in optical devices. doi.org

While detailed spectra for undoped Bi4Zr3O12 are limited, studies on related materials provide insight into the types of electronic emissions that can be analyzed. For example, Eu³⁺-doped strontium zirconate (Sr3Zr2O7) phosphors exhibit strong red emission when excited by near-UV or blue light. mdpi.com The emission spectrum shows multiple peaks corresponding to specific electronic transitions within the Eu³⁺ ions, such as the ⁵D₀→⁷F₂ transition, which results in a strong emission at 615 nm. mdpi.com The analysis of such spectra, including excitation and emission wavelengths, is fundamental to developing materials for applications like solid-state lighting.

Example Photoluminescence Data for an Eu³⁺-Doped Zirconate Phosphor

Excitation Wavelength (nm) Emission Peak (nm) Transition Assignment
464 593 ⁵D₀→⁷F₁ (Magnetic Dipole)
464 615 ⁵D₀→⁷F₂ (Electric Dipole)
464 654 ⁵D₀→⁷F₃
464 703 ⁵D₀→⁷F₄

Data from Sr3Zr2O7:Eu³⁺, illustrating typical information obtained from PL spectroscopy. mdpi.com

Thermally Stimulated Luminescence (TSL), also known as thermoluminescence (TL), is a technique used to study electron or hole traps within the band gap of insulating or semiconducting materials. The process involves irradiating the material at a low temperature to populate these traps. The material is then heated at a constant rate, and the emitted light is measured as a function of temperature. The resulting "glow curve" contains peaks at temperatures corresponding to the thermal energy required to release charge carriers from specific traps. aps.org

There are no specific TSL studies reported for Bi4Zr3O12 in the available literature. However, the technique has been effectively applied to other complex oxides to characterize their defect structures. For instance, TSL studies on undoped and rare-earth-doped Yttrium Aluminum Perovskite (YAlO3) crystals have identified several glow peaks between 10 K and 300 K after X-ray irradiation. aps.org These peaks are attributed to the thermal release of holes from intrinsic trap centers. By analyzing the emission spectra of the glow peaks, the recombination centers can also be identified. This type of analysis is crucial for understanding how defects and trap centers influence the optical and electronic properties of materials. aps.orgresearchgate.net

Illustrative TSL Data from a Study on YAlO3 Crystals

Glow Peak Temperature (K) Associated Trap Center
154 Intrinsic Hole Trap
190 Intrinsic Hole Trap
232 Intrinsic Hole Trap

Data from a TSL study on YAlO3, demonstrating the identification of trap centers. aps.org

Computational and Theoretical Modeling of Bi4zr3o12

Ab Initio Calculations for Structural Prediction and Stability

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the crystal structure and assessing the thermodynamic stability of Bi4Zr3O12. These first-principles methods solve the quantum mechanical equations governing the electrons in the material to determine its ground-state properties without prior experimental input.

Researchers can predict the most stable crystal structure by calculating the total energy for various possible atomic arrangements. For Bi4Zr3O12, theoretical investigations have confirmed a tetragonal crystal structure with the space group P4/ncc as being energetically favorable. researchgate.net DFT calculations are used to optimize the lattice parameters (a, b, and c) and internal atomic positions, minimizing the forces on the atoms to achieve a relaxed, low-energy configuration. These calculated parameters can be compared with experimental data from techniques like X-ray diffraction (XRD) to validate the theoretical model. researchgate.net

The stability of the compound is further assessed by calculating its formation energy. This involves comparing the total energy of the Bi4Zr3O12 compound against the energies of its constituent elemental solids (Bi, Zr, O) or binary oxides (Bi2O3, ZrO2). A negative formation energy indicates that the compound is thermodynamically stable and its formation is energetically favorable. DFT studies on related zirconate systems have been crucial in understanding their phase stability at different temperatures and pressures. mdpi.com

Table 1: Predicted Structural Parameters of Tetragonal Bi4Zr3O12 from DFT Calculations

ParameterCalculated Value
Space GroupP4/ncc
Lattice Constant 'a'~11.1 Å
Lattice Constant 'c'~11.3 Å
Formation EnergyNegative (indicative of stability)

Note: The values presented are typical approximate results derived from DFT calculations for similar complex oxides and may vary depending on the specific computational methods and parameters used.

Molecular Dynamics Simulations for Dynamic Behavior and Defect Migration

While ab initio methods are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Bi4Zr3O12 over time. nsf.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's classical equations of motion, providing a "movie" of atomic trajectories. This approach is particularly valuable for understanding phenomena such as ionic conductivity, thermal expansion, and phase transitions at finite temperatures.

A key application of MD for Bi4Zr3O12 is in studying defect migration, especially of oxygen vacancies. doi.org Oxygen vacancies play a critical role in the material's properties, including its performance as an ionic conductor or catalyst. MD simulations can track the diffusion pathways of these vacancies through the crystal lattice. By calculating the mean square displacement (MSD) of ions over time, researchers can determine diffusion coefficients and activation energies for ionic conduction. mdpi.com These simulations help to identify the preferential paths for ion movement and understand how factors like temperature and defect concentration influence conductivity. mdpi.com

The interatomic potentials used in classical MD are often derived from ab initio calculations to ensure accuracy, a technique known as ab initio MD (AIMD) or by parameterizing force fields based on DFT data. acs.org This multi-scale approach combines the accuracy of quantum mechanics with the ability of classical mechanics to simulate larger systems over longer timescales. youtube.com

Advanced Electronic Structure Calculations (e.g., TD-DFT)

Understanding the electronic properties of Bi4Zr3O12 is crucial for its application in areas like pigments and photocatalysis. Advanced electronic structure calculations provide deep insights into the material's band structure, density of states (DOS), and optical properties.

Standard DFT calculations are used to determine the electronic band structure, which describes the allowed energy levels for electrons in the crystal. researchgate.net The band gap—the energy difference between the top of the valence band (VB) and the bottom of the conduction band (CB)—is a critical parameter. For Bi4Zr3O12, the valence band is primarily formed by hybridized Bi 6s and O 2p orbitals, while the conduction band is mainly composed of Bi 6p orbitals. sci-hub.st The calculated band gap for Bi4Zr3O12 is in the visible light range, which explains its characteristic yellow color. doi.orgsci-hub.st

To investigate excited-state properties and optical absorption more accurately, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net TD-DFT allows for the calculation of the electronic transitions that occur when the material absorbs a photon. This provides a theoretical absorption spectrum that can be directly compared with experimental UV-Vis spectroscopy data. researchgate.net Such calculations can identify the specific orbital-to-orbital transitions responsible for the observed color and predict how modifications to the crystal or electronic structure could alter its optical response. mdpi.com

Table 2: Calculated Electronic Properties of Bi4Zr3O12

PropertyTypical Calculated Value/CharacteristicSignificance
Band Gap (Eg)2.37 - 2.82 eV doi.orgsci-hub.stDetermines absorption of visible light, responsible for yellow color.
Valence Band MaximumHybridized Bi 6s and O 2p orbitals sci-hub.stSource of electrons for electronic transitions.
Conduction Band MinimumBi 6p orbitals sci-hub.stDestination for excited electrons.
Primary Electronic TransitionO 2p → Bi 6pResponsible for the main absorption edge.

Prediction of Functional Response Based on Quantum Chemical Principles

Quantum chemical principles serve as the foundation for predicting the functional response of Bi4Zr3O12, enabling the rational design of materials with desired properties. nih.govresearchgate.net By understanding the relationship between the atomic/electronic structure and macroscopic functions, researchers can computationally screen for new materials or suggest modifications to enhance performance.

For its use as a pigment, quantum chemistry explains its color and stability. The specific hybridization of Bi 6s and O 2p orbitals in the valence band and the energy of the Bi 6p conduction band determine the precise band gap, which dictates the wavelength of light absorbed. sci-hub.st Calculations can predict how doping with other elements or introducing strain might shift this band gap, thereby tuning the color. researchgate.net

In the context of photocatalysis, theoretical models can predict the material's ability to generate electron-hole pairs upon light absorption and the redox potential of these charge carriers. The positions of the valence and conduction band edges relative to the redox potentials of water splitting or pollutant degradation reactions are critical. Quantum chemical calculations can determine these band edge positions, assessing the thermodynamic feasibility of Bi4Zr3O12 as a photocatalyst for specific reactions. Furthermore, calculations can model the adsorption of molecules onto the material's surface, providing insight into reaction mechanisms at a fundamental level. researchgate.net

Functional Mechanisms and Performance Investigations in Advanced Applications of Bi4zr3o12

Catalytic Activity and Mechanisms

The catalytic performance of materials is intrinsically linked to their surface properties and electronic structure. In the case of bismuth-based oxides, the presence of the Bi 6s² lone pair of electrons and the potential for creating oxygen vacancies are key factors in their catalytic and photocatalytic activities.

While direct studies on the photocatalytic degradation of organic pollutants specifically by Bi₄Zr₃O₁₂ are not extensively documented, the behavior of related bismuth-containing perovskite-like structures, such as bismuth titanate (Bi₄Ti₃O₁₂), provides significant insights. These materials are known to be effective photocatalysts for the degradation of organic dyes like Rhodamine B (RhB) under light irradiation. The general mechanism for the photocatalytic degradation of organic pollutants by a semiconductor photocatalyst like Bi₄Zr₃O₁₂ can be described in several key steps:

Light Absorption and Exciton Generation: When the photocatalyst is irradiated with light of energy equal to or greater than its bandgap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. This creates electron-hole pairs, also known as excitons.

Charge Separation and Migration: The generated electrons and holes migrate to the surface of the catalyst. The efficiency of this step is crucial, as recombination of the electron-hole pairs would dissipate the absorbed light energy as heat or light, reducing the photocatalytic efficiency.

Surface Redox Reactions: At the catalyst surface, the photogenerated charge carriers initiate redox reactions with adsorbed species, primarily water and oxygen.

The holes (h⁺) in the valence band can oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻).

Pollutant Degradation: The highly reactive oxygen species (ROS), such as •OH and •O₂⁻, are powerful oxidizing agents that can attack and degrade the organic pollutant molecules adsorbed on the catalyst surface into smaller, less harmful molecules, and ultimately to CO₂, H₂O, and mineral acids.

In related materials like Fe/Ba-doped Bi₄Ti₃O₁₂, the substitution of ions at the A and B sites of the perovskite structure has been shown to significantly enhance the degradation rates of Rhodamine B, achieving up to 97.11% degradation. This suggests that doping strategies could be effectively employed to tune the photocatalytic activity of Bi₄Zr₃O₁₂.

Surface defects, particularly oxygen vacancies, play a critical role in enhancing the catalytic and photocatalytic activity of metal oxides. These defects can act as active sites for the adsorption of reactant molecules and can also modify the electronic structure of the material, leading to improved charge separation and transfer.

In zirconia-based catalysts, a higher concentration of oxygen defect sites is correlated with significantly higher catalytic activity. For bismuth-containing oxides, the introduction of oxygen vacancies can create new energy levels within the bandgap, which can trap photogenerated electrons, thereby promoting the separation of electron-hole pairs and enhancing photocatalytic efficiency. Studies on defect-rich Bi₄Ti₃O₁₂ have shown that oxygen vacancies can serve as centers for adsorbing O₂ and extracting electrons, which facilitates the generation of reactive oxygen species and boosts the degradation rate of pollutants.

The presence of cationic vacancies, such as titanium vacancies in Bi₄Ti₃O₁₂, has also been shown to be an effective strategy for activating molecular oxygen, which is often a rate-limiting step in oxidation reactions. It is therefore highly probable that the controlled introduction of both oxygen and cation vacancies in Bi₄

Ferroelectric Phenomena and Switching Dynamics

Coupling Between Crystal Structure and Electronic Phenomena

A strong coupling between the crystal structure and electronic phenomena is evident in Bi₄Zr₃O₁₂. The formation of its specific crystal lattice directly influences its electronic band structure, which in turn governs its optical and electronic properties.

Research shows that the synthesis of Bi₄Zr₃O₁₂ from its precursors, bismuth(III) oxide (Bi₂O₃) and zirconium dioxide (ZrO₂), results in a significant structural transformation. The incorporation of the smaller Zr⁴⁺ ion into the Bi³⁺ site causes the crystal structure to change and the lattice to shrink. sci-hub.st Detailed structural analysis via Rietveld refinement of X-ray diffraction data confirms that Bi₄Zr₃O₁₂ crystallizes with a fluorite-type face-centered cubic (fcc) symmetry in the Fm-3m space group. researchgate.net This structural arrangement is crucial for its electronic properties.

This lattice shrinkage and change in symmetry lead to an enlargement of the hybrid effect between the bismuth 6s and oxygen 2p orbitals within the valence band. sci-hub.st This enhanced orbital hybridization directly impacts the electronic band structure, causing a notable decrease in the band gap energy. For instance, the band gap of Bi₄Zr₃O₁₂ has been reported as 2.37 eV, a significant reduction from the 2.86 eV band gap of its precursor, Bi₂O₃. sci-hub.st This modification of the electronic band structure is the primary reason for the material's characteristic reddish-yellow color, as the narrowed band gap allows for the absorption of light at shorter wavelengths in the visible spectrum (i.e., blue light). sci-hub.st The Goldschmidt tolerance factor for this structure is calculated to be approximately 0.91, which is close to the range for perovskites and indicates the level of distortion in the compound. researchgate.net

Crystallographic Data for Bi₄Zr₃O₁₂
ParameterValueSource
Crystal SystemCubic researchgate.net
Space GroupFm-3m (No. 225) researchgate.net
SymmetryFace-Centered Cubic (fcc) researchgate.net
Goldschmidt Tolerance Factor (t)~0.91 researchgate.net

Optical Absorption and Luminescence Response Mechanisms

Mechanisms of Charge Transfer Transitions

The distinct optical absorption properties of Bi₄Zr₃O₁₂ are governed by electronic charge transfer transitions. The material's yellow color is a direct consequence of its selective absorption of light in the blue region of the visible spectrum, at wavelengths shorter than approximately 450 nm. sci-hub.st This absorption is not due to d-d transitions, as in many transition metal oxides, but is instead attributed to a ligand-to-metal charge transfer (LMCT) mechanism.

Specifically, the coloring mechanism is based on a charge transfer transition from a hybridized valence band to an empty metal orbital in the conduction band. researchgate.net The valence band in Bi₄Zr₃O₁₂ is formed by the strong hybridization of Bi³⁺ 6s and O²⁻ 2p orbitals. sci-hub.st The formation of the cubic Bi₄Zr₃O₁₂ structure enhances this hybridization, raising the energy of the valence band maximum. sci-hub.st The conduction band minimum is primarily composed of empty Zr⁴⁺ 4d orbitals. The absorption of a photon with sufficient energy excites an electron from the hybrid Bi 6s-O 2p valence band to the empty Zr 4p orbitals, constituting the charge transfer. researchgate.net This process is responsible for the observed decrease in the band gap energy compared to its parent oxide, Bi₂O₃, and dictates the material's optical properties. sci-hub.st

Band Gap Energy Comparison
CompoundBand Gap Energy (eV)Source
Bismuth(III) Oxide (Bi₂O₃)2.86 sci-hub.st
Bismuth Zirconium Oxide (Bi₄Zr₃O₁₂)2.37 sci-hub.st

Luminescence Quenching and Enhancement Mechanisms

The luminescence behavior of Bi₄Zr₃O₁₂ is intrinsically linked to the presence of crystal defects, particularly oxygen vacancies. researchgate.net In many metal oxides, oxygen vacancies are ubiquitous intrinsic defects that create localized energy levels within the band gap. researchgate.netbohrium.comresearchgate.net These defect states can profoundly influence photoluminescence by acting as sites for the recombination of photo-excited electron-hole pairs. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) analysis of Bi₄Zr₃O₁₂ has confirmed the presence of a significant concentration of oxygen vacancies. researchgate.net The deconvolution of the O 1s XPS spectrum reveals two distinct peaks: one corresponding to lattice oxygen (O_L) and another at a different binding energy corresponding to oxygen vacancies (O_V). researchgate.net The relative concentration of these vacancies has been calculated to be approximately 50%, indicating a highly defective structure. researchgate.net

These oxygen vacancies can serve as either luminescence enhancement or quenching centers.

Enhancement Mechanism: Oxygen vacancies can act as radiative recombination centers. An electron-hole pair trapped at or near a vacancy can recombine and emit a photon, resulting in luminescence. The specific energy (and thus color) of the emitted light depends on the energy level of the vacancy state within the band gap.

Quenching Mechanism: Conversely, oxygen vacancies can also facilitate non-radiative recombination. If the energy from the electron-hole recombination is dissipated as heat (phonons) rather than light, the luminescence is quenched. researchgate.net

XPS Analysis of Oxygen States in Bi₄Zr₃O₁₂
Oxygen SpeciesBinding Energy ContributionConcentrationSource
Lattice Oxygen (O_L)~529.41 eVO_V / (O_L + O_V) ≈ 50% researchgate.net
Oxygen Vacancies (O_V)~530.59 eV

Doping and Substitution Strategies in Bi4zr3o12 Systems

Impact of Aliovalent Doping on Crystal Structure and Phase Stability

In fluorite-structured oxides, such as ceria (CeO₂) and zirconia (ZrO₂), aliovalent doping is a well-established method for creating charge-compensating oxygen vacancies. researchgate.net For instance, doping ZrO₂ with trivalent cations like Y³⁺ (yttria-stabilized zirconia, YSZ) introduces oxygen vacancies and stabilizes the cubic fluorite phase at room temperature, which would otherwise only be stable at very high temperatures. nih.gov Similarly, in Bi₄Zr₃O₁₂, substituting the tetravalent Zr⁴⁺ ions with trivalent cations (e.g., Y³⁺, La³⁺) or the trivalent Bi³⁺ ions with divalent cations (e.g., Ca²⁺, Sr²⁺) would introduce oxygen vacancies.

The introduction of these vacancies can have several effects on the crystal structure:

Lattice Distortion: The difference in ionic radii and charge between the dopant and the host cation can cause local distortions in the crystal lattice.

Phase Stabilization: The creation of a significant concentration of oxygen vacancies can stabilize the cubic fluorite structure of Bi₄Zr₃O₁₂, preventing transformations to other, less desirable polymorphs. Research on other fluorite-structured oxides has shown that a critical concentration of these vacancies is often required to achieve phase stability. researchgate.net

Formation of Defect Clusters: At higher dopant concentrations, the point defects (dopant cations and oxygen vacancies) may form ordered arrangements or clusters, which can influence the material's properties. researchgate.net

Computational modeling, such as the special quasirandom structure (SQS) approach, has been effectively used to study the structure and energetics of fluorite-structured oxide solid solutions with aliovalent cation substitutions. researchgate.net These studies help in predicting the mixing enthalpies and the extent of structural distortions, providing a theoretical framework for understanding the impact of aliovalent doping in systems like Bi₄Zr₃O₁₂. researchgate.net

Role of Isovalent Substitution on Lattice Parameters and Electronic Structure

Isovalent substitution, where the dopant ion has the same valence state as the host ion it replaces, generally induces less dramatic changes than aliovalent doping, as it does not create charge-compensating defects. However, it can still significantly modify the lattice parameters and electronic structure of Bi₄Zr₃O₁₂.

The primary effect of isovalent substitution is the alteration of the lattice parameters due to the difference in ionic radii between the host and dopant ions. This is governed by Vegard's law, which states that the lattice parameter of a solid solution is approximately a linear function of the concentrations of its constituent components. For example, substituting Bi³⁺ with a larger isovalent cation like La³⁺ would be expected to increase the lattice parameter, while substitution with a smaller cation would decrease it.

Tailoring Functional Responses Through Dopant Incorporation (e.g., MnO₂, Praseodymium, Fe, Al, Cu, Zn, Ni)

The incorporation of specific dopants can be used to tailor the functional properties of Bi₄Zr₃O₁₂, such as its optical, magnetic, and catalytic characteristics. While direct studies on doping Bi₄Zr₃O₁₂ with many of these elements are limited, the effects can be inferred from research on similar bismuth-based and other oxide materials.

Manganese (Mn): Doping with manganese can introduce interesting magnetic and optical properties. In other oxide systems, Mn doping has been shown to induce ferromagnetism and alter the color of the material. For example, Mn-doped LaAlGe₂O₇ exhibits intensive optical absorption in the yellow-red light zone. doi.org

Praseodymium (Pr): As a rare-earth element, praseodymium is known for its unique optical properties. Doping with Pr can introduce new energy levels within the bandgap, leading to changes in the material's absorption and emission spectra. In yttrium cerate (Y₂Ce₂O₇), Pr substitution can significantly tune the optical band gap. doi.org

Iron (Fe): Iron is a common dopant used to modify the electronic and magnetic properties of oxides. Fe³⁺ doping in other oxides has been shown to decrease the band gap energy due to O-2p to Fe-3d charge transfer transitions. doi.org In Co-based perovskite oxides, Fe-doping has been found to enhance catalytic activity for the oxygen evolution reaction. nih.govdtu.dk

Aluminum (Al): Doping with aluminum can influence the structural and optical properties. For instance, Al doping in LaFeO₃ pigments enhances the near-infrared (NIR) solar reflectance and changes the color from brown to yellow. rsc.org

Copper (Cu): Copper doping can affect the optical and electrical properties. In some oxide pigments, Cu²⁺ doping can lead to distinct coloration.

Zinc (Zn): Zinc is another dopant that can modify the optical and electronic characteristics. Zn-doping in BiOBr has been shown to broaden the bandgap and induce lattice shrinkage. scispace.com In other applications, Zn-doped materials have been developed to enhance biological responses for bone regeneration. nih.gov

Nickel (Ni): Nickel doping can be used to introduce magnetic ordering and modify the electronic band structure. First-principles calculations on Ni-doped Bi₄O₅Br₂ indicated a significant alteration of the band structure, leading to a reduced bandgap and enhanced visible light absorption. core.ac.uk

The table below summarizes the potential effects of these dopants on the properties of Bi₄Zr₃O₁₂, based on findings in analogous material systems.

DopantPotential Functional Response in Bi₄Zr₃O₁₂
MnO₂ Introduction of magnetic properties, alteration of optical absorption.
Pr Tuning of the optical band gap, modification of luminescence properties.
Fe Reduction of the band gap, enhancement of catalytic activity.
Al Increased NIR reflectance, structural stabilization.
Cu Modification of color and optical properties.
Zn Alteration of the bandgap and lattice parameters.
Ni Introduction of magnetic properties, reduction of the band gap.

Defect Engineering via Doping to Enhance Performance

Defect engineering, which involves the controlled creation and manipulation of defects, is a sophisticated strategy to enhance the performance of materials. In Bi₄Zr₃O₁₂, doping is the primary method for defect engineering. As discussed in the context of aliovalent doping, introducing dopants with different charge states creates point defects such as oxygen vacancies.

These defects can play a crucial role in enhancing various properties:

Ionic Conductivity: For applications such as solid electrolytes in solid oxide fuel cells, a high concentration of mobile oxygen vacancies is desirable. Aliovalent doping is the key strategy to achieve this in fluorite-structured oxides. researchgate.net

Catalytic Activity: Defects can act as active sites for catalytic reactions. The presence of oxygen vacancies on the surface of an oxide can enhance its photocatalytic efficiency by trapping photogenerated electrons and inhibiting electron-hole recombination. nih.gov

Optical Properties: Defects can introduce new energy levels within the bandgap, leading to changes in the material's color and luminescence. This can be exploited in the development of pigments and phosphors.

The controlled introduction of defects through doping allows for the fine-tuning of the material's performance for specific applications. Understanding the interplay between the type and concentration of dopants and the resulting defect structure is critical for optimizing the functional properties of Bi₄Zr₃O₁₂. Advanced characterization techniques and computational modeling are essential tools in this endeavor. aps.orgutwente.nl

Future Research Directions and Emerging Paradigms for Bi4zr3o12

Integration of Bi4Zr3O12 in Multiferroic Systems and Heterostructures

The next frontier for Bi4Zr3O12 research involves its incorporation into multiferroic systems and heterostructures. Multiferroic materials, which exhibit simultaneous ferroelectric and magnetic ordering, are highly sought after for next-generation spintronic and memory devices. nih.govethz.ch The primary goal is to achieve energy-efficient electric-field control over magnetic properties, which could drastically reduce power consumption in electronic components. ethz.chresearchgate.net

Research in this area will likely focus on creating layered thin-film heterostructures where Bi4Zr3O12 is interfaced with ferromagnetic materials. researchgate.net Studies on related systems, such as zirconium-doped bismuth ferrite (B1171679) (BiFeO3), have already demonstrated that the introduction of zirconium can enhance both ferromagnetic and ferroelectric properties. nih.gov Future investigations would explore how a distinct Bi4Zr3O12 layer could influence the interfacial coupling—through mechanisms like strain or magnetic exchange—within a composite structure. ethz.ch The development of such artificial multiferroics holds significant potential for applications in four-state memories and advanced magnetic sensors. researchgate.net

Key research questions will revolve around optimizing the epitaxial growth of Bi4Zr3O12 layers on various substrates and understanding the structure-property relationships at the interface of these heterostructures. For example, researchers might explore PZT/Bi4Zr3O12/LSMO heterostructures, drawing parallels from work on similar systems where an interlayer can improve both the ferroelectric and ferromagnetic characteristics. researchgate.net

Exploration of Bi4Zr3O12 in Quantum Materials Research

Bismuth-based materials are gaining significant attention in the field of quantum materials due to their unique electronic properties. youtube.comazom.com Theorists have long predicted that bismuth possesses special electronic states that could be vital for quantum computing, particularly for manipulating electron spins to store and process information. youtube.comazom.com Recent breakthroughs in producing ultra-thin, atomically smooth bismuth crystals have revealed hidden quantum electronic behaviors, such as quantum oscillations, which were previously unobserved in nanometer-thin crystals. azom.comarxiv.org

Future research on Bi4Zr3O12 will likely venture into this domain, investigating whether it harbors similar exotic quantum phenomena. The focus will be on synthesizing ultra-thin crystals or films of Bi4Zr3O12 to study the effects of quantum confinement. arxiv.org By reducing the material's dimensions, bulk electronic states can be altered, potentially isolating unique surface states for transport studies. arxiv.org Researchers will explore the potential for inducing and controlling magnetic properties with electric fields in Bi4Zr3O12, a critical property for developing more stable qubits—the fundamental units of quantum information. youtube.com The unique properties of bismuth, such as being the most diamagnetic metal, could be harnessed within the Bi4Zr3O12 compound to protect sensitive quantum components from magnetic interference. youtube.com

Table 1: Potential Quantum Properties of Bi4Zr3O12 for Future Study

Research Area Potential Property/Phenomenon Implication for Quantum Technologies
Spintronics Tunable magnetic states via electric fields. youtube.comazom.com Development of stable and controllable qubits.
Quantum Transport Observation of quantum oscillations in thin films. azom.comarxiv.org Understanding of surface state Landau levels.
Topological States Exploration of intrinsic Rashba surface states. arxiv.org Potential for fault-tolerant quantum computing.

| Device Shielding | Harnessing of inherent diamagnetism. youtube.com | Protection of sensitive quantum components. |

Advanced Characterization Techniques for In Operando Studies

To fully understand and optimize the performance of Bi4Zr3O12 in various applications, it is crucial to study the material under real-world operating conditions. In operando and in situ characterization techniques are essential for providing critical insights into the dynamic behavior of materials. acs.org Future research will increasingly rely on these advanced methods to observe the synthesis, structural transformations, and functional properties of Bi4Zr3O12 in real-time.

For instance, techniques like hot-stage X-ray diffraction can be used to monitor the solid-state reaction between Bi2O3 and ZrO2 during the synthesis of Bi4Zr3O12, providing a deeper understanding of phase formation and kinetics. rsc.org When Bi4Zr3O12 is integrated into devices like solid oxide fuel cells or sensors, in operando spectroscopy and microscopy techniques will be indispensable. These methods allow researchers to observe changes in the crystal structure, electronic states, and ionic conductivity as they happen, correlating them directly with device performance. Photoelectrochemical property investigation can also help in understanding the transfer of photoinduced electrons and holes in composite systems. nih.gov This real-time feedback is critical for diagnosing failure mechanisms and designing more robust and efficient materials.

Machine Learning and AI in Materials Design and Discovery for Bi4Zr3O12

The data-centric approach to materials science, fueled by machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and design of new materials like Bi4Zr3O12. arxiv.org These computational tools can significantly accelerate the development cycle, which traditionally relies on time-consuming, trial-and-error experimental methods. rsc.org

Future research will leverage ML models to predict the properties of Bi4Zr3O12 and related compounds. mdpi.com By training algorithms on existing datasets of bismuth-based oxides, researchers can develop models that accurately forecast characteristics such as bandgap energy, ionic conductivity, and catalytic activity. researchgate.net For example, ML models have been successfully used to predict the bandgap of novel bismuth-based double perovskites for photovoltaic applications, achieving high accuracy. researchgate.net A similar approach could be applied to screen for new compositions within the Bi-Zr-O system or to identify optimal dopants for tuning the properties of Bi4Zr3O12.

Furthermore, AI can guide the synthesis process itself. youtube.com Machine learning algorithms can analyze vast amounts of literature and experimental data to suggest optimal synthesis parameters—such as temperature, pressure, and precursor ratios—to achieve a desired phase or morphology. rsc.orgyoutube.com This integration of AI with robotic synthesis platforms represents a closed-loop system for autonomous materials discovery, promising to accelerate the realization of new functional materials based on the Bi4Zr3O12 structure. rsc.orgyoutube.com

Table 2: Applications of AI/ML in Bi4Zr3O12 Research

AI/ML Application Objective Expected Outcome
Property Prediction Forecast electronic and ionic properties based on composition. mdpi.comresearchgate.net Rapid identification of promising new compounds.
Synthesis Optimization Predict optimal reaction conditions from experimental data. rsc.org Reduced development time and cost.
High-Throughput Screening Computationally evaluate large numbers of potential compositions. arxiv.org Discovery of novel materials with targeted functionalities.

| Literature Mining | Extract synthesis protocols and property data from scientific papers. youtube.com | Creation of comprehensive databases for model training. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.